3-Methyl-3-(2-methylpropyl)cyclopentan-1-one
Description
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one is an organic compound with the molecular formula C10H20. It is a cyclopentane derivative, characterized by a cyclopentane ring substituted with a methyl group and a 2-methylpropyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Properties
CAS No. |
59346-66-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-3-(2-methylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10(3)5-4-9(11)7-10/h8H,4-7H2,1-3H3 |
InChI Key |
XEJRYIVNUWHTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCC(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methylpropyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2-methylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of the nuclear factor-kappa B (NF-κB) pathway. The compound’s antioxidant properties could be attributed to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its use in flavoring and fragrance industries.
3-Methyl-1,2-cyclopentanedione: Exhibits anti-inflammatory and antioxidant properties.
2-Cyclopenten-1-one: Versatile electrophile used in various addition reactions.
Uniqueness
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one stands out due to its specific substitution pattern on the cyclopentane ring, which imparts unique chemical and physical properties. Its combination of methyl and 2-methylpropyl groups makes it distinct from other cyclopentane derivatives, influencing its reactivity and applications.
Biological Activity
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one is a cyclic ketone with potential biological activity that has garnered attention in various fields, including medicinal chemistry and agricultural science. This compound's structural characteristics suggest it could interact with biological systems in unique ways, making it a subject of interest for researchers.
- Chemical Formula : C10H18O
- Molecular Weight : 158.25 g/mol
- Structure : The compound features a cyclopentanone ring with a methyl and a branched alkyl group, which may influence its reactivity and biological interactions.
Antifungal Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal activity. For instance, metabolites produced by Bacillus subtilis have shown effectiveness against various fungal pathogens. The volatile compounds identified include those with structural similarities to the target compound, suggesting potential for antifungal applications due to their ability to inhibit fungal growth by disrupting cell wall integrity and function .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related cyclic ketones have been explored in cancer research. Certain derivatives have demonstrated selective toxicity against cancer cell lines such as human breast and ovarian cancers. These compounds are believed to induce apoptosis in malignant cells while sparing normal cells, making them candidates for further investigation as potential anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the cyclopentanone ring can enhance or diminish biological effects:
| Modification | Effect on Activity |
|---|---|
| Methyl group at C3 | Increased lipophilicity; enhances membrane penetration |
| Alkyl branching at C2 | Potentially alters binding affinity to biological targets |
Case Study 1: Antifungal Activity
A study conducted on the antifungal properties of cyclic ketones showed that compounds with similar structures to this compound inhibited fungal biomass significantly, with inhibition rates ranging from 48% to 98% depending on the concentration used in bioassays .
Case Study 2: Cytotoxicity in Cancer Research
Research evaluating the cytotoxic effects of structurally related compounds on drug-resistant cancer cell lines revealed that modifications at specific positions could yield up to two orders of magnitude increased potency compared to standard chemotherapeutics like paclitaxel . This highlights the importance of structural variations in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
